molecular formula C11H12N2O2S B091869 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 16024-87-6

3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B091869
CAS RN: 16024-87-6
M. Wt: 236.29 g/mol
InChI Key: QGSCELNVXTZYSJ-UHFFFAOYSA-N
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Description

The compound "3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one" is a derivative of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one family, which has been the subject of various studies due to its potential pharmacological activities. These derivatives are synthesized from anthranilic acid and have been explored for their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anti-melanogenesis activities .

Synthesis Analysis

The synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives typically involves the reaction of anthranilic acid derivatives with various dithiocarbamate derivatives using ethanol as a solvent . Another method includes a one-pot reaction of anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione in the presence of the amidine base DBU . Additionally, a green chemistry approach has been employed using choline chloride/urea deep eutectic solvent for the synthesis of 3-substituted derivatives .

Molecular Structure Analysis

The molecular structure of these compounds often features a thioxo group and a dihydroquinazolinone core. The coordination behavior of these molecules has been studied by complexing them with transition metals, revealing that coordination occurs through deprotonated hydroxyl groups, azomethine nitrogen, and carbonyl oxygen . The geometry of these complexes has been characterized as four-coordinated based on spectral studies.

Chemical Reactions Analysis

The chemical reactivity of the dihydroquinazolinone derivatives includes their ability to undergo various bond-forming reactions. For instance, the reaction of 3-hydroxyquinoline-2,4-diones with inorganic thiocyanates in the presence of ammonium or alkylammonium ions can lead to the replacement of a hydroxy group by an amino group . The Mannich reaction has also been employed to synthesize novel derivatives from anthranilic acid with secondary amines in the presence of formaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the thioxo group and the dihydroquinazolinone core contributes to their potential biological activities. The solubility of these compounds in various solvents, their molar conductivity, and their spectral properties have been studied to understand their behavior in different environments . The non-electrolytic nature of the metal complexes of these derivatives has been indicated by molar conductivity measurements .

Scientific Research Applications

  • Antimicrobial and Anticonvulsant Activities : Certain derivatives of 2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, have shown promising antimicrobial and anticonvulsant activities. Compounds like PTQ-03 and ETQ-03 demonstrated broad-spectrum activity against Gram-positive, Gram-negative bacteria, and fungi. Additionally, compounds PTQ-04 and NTQ-01 exhibited potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

  • Practical Synthesis Methods : A practical approach for the preparation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives has been developed, highlighting advantages such as simplicity, good to high yields, and cost-effectiveness of the solvent used (Azizi & Edrisi, 2017).

  • Antibacterial Activity : Certain synthesized compounds of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli (Osarumwense, 2022).

  • Eco-friendly Synthesis : An eco-friendly synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones using choline chloride/urea deep eutectic solvent has been developed. This process is rapid, selective, and requires no further purification (Molnar, Klenkar, & Tarnai, 2017).

  • One-pot Synthesis : A one-pot synthesis method for diverse 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones has been established, offering a simple and convenient approach (Tiwari, Singh, Hussain, Mishra, & Singh, 2008).

  • Anti-inflammatory and Analgesic Evaluation : Derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-one showed significant anti-inflammatory and analgesic activities, comparable to standard drugs like diclofenac sodium and pentazocin (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

  • Corrosion Inhibition : Quinazolinone compounds, including derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, have been used as corrosion inhibitors for mild steel in sulfuric acid medium, demonstrating effective inhibition efficiency (Hashim, Rahim, Osman, & Raja, 2012).

properties

IUPAC Name

3-(3-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-7-3-6-13-10(15)8-4-1-2-5-9(8)12-11(13)16/h1-2,4-5,14H,3,6-7H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSCELNVXTZYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368863
Record name 3-(3-Hydroxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

CAS RN

16024-87-6
Record name 3-(3-Hydroxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CN Alverez, JE Park, KS Toti, Y **a… - Journal of medicinal …, 2020 - ACS Publications
As a mitotic-specific target widely deregulated in various human cancers, polo-like kinase 1 (Plk1) has been extensively explored for anticancer activity and drug discovery. Although …
Number of citations: 13 pubs.acs.org

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